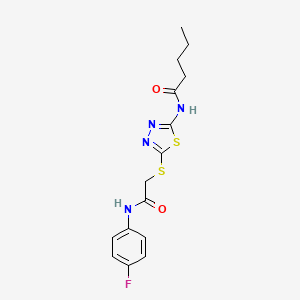

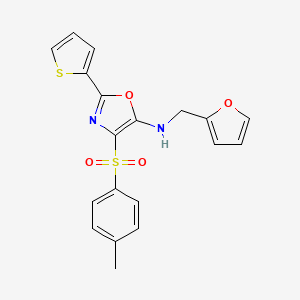

![molecular formula C18H19FN2O2S B2899765 2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 941983-92-2](/img/structure/B2899765.png)

2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a fluorophenyl group, an acetamido group, and a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are generally synthesized through heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical methods to synthesize thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene ring is a five-membered heterocyclic ring with four carbon atoms and one sulfur atom . The fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of a fluorine atom could influence its reactivity and polarity .Scientific Research Applications

Pharmaceutical Research: Anticancer Agents

The thiophene ring system found in this compound is known to exhibit pharmacological properties, including anticancer activity . The presence of the fluorophenyl group could potentially interact with various biological targets, making it a candidate for the development of new anticancer drugs. Research could explore its efficacy against different cancer cell lines and its mechanism of action.

Anti-inflammatory Drug Development

Thiophene derivatives have been reported to possess anti-inflammatory properties . This compound, with its specific substitutions, could be synthesized and tested as a nonsteroidal anti-inflammatory drug (NSAID). Its effectiveness could be compared with existing NSAIDs, and its side effects profile could be evaluated.

Antimicrobial Applications

The structural complexity of this compound, including the cyclohepta[b]thiophene moiety, may offer antimicrobial benefits . It could be assessed against a range of bacterial and fungal strains to determine its spectrum of activity and potential as a new class of antimicrobial agent.

Material Science: Organic Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors . This compound’s unique structure could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its electrical properties and stability under various conditions would be key research areas.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be tested for its ability to prevent corrosion in metals, which is crucial for extending the lifespan of metal components in various industries.

Anesthetic Properties

Given the structural similarity to known anesthetics like articaine, which contains a thiophene ring, this compound could be explored for its potential use as a local anesthetic . Studies could focus on its efficacy, duration of action, and safety profile in comparison to current dental anesthetics.

Future Directions

properties

IUPAC Name |

2-[[2-(4-fluorophenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c19-12-8-6-11(7-9-12)10-15(22)21-18-16(17(20)23)13-4-2-1-3-5-14(13)24-18/h6-9H,1-5,10H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZSFEBEPXVOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-fluorophenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

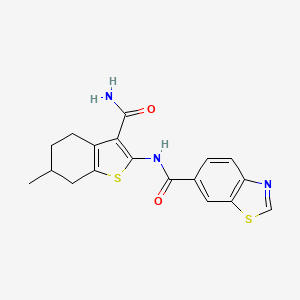

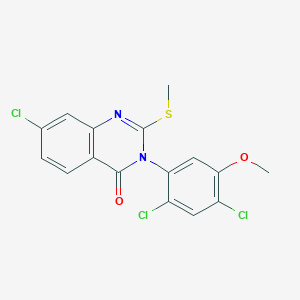

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)

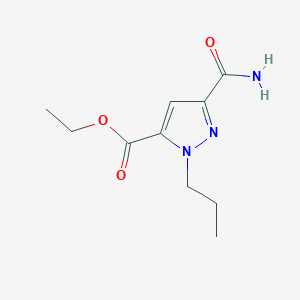

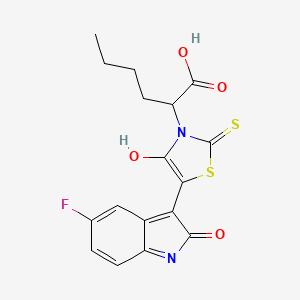

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2899685.png)

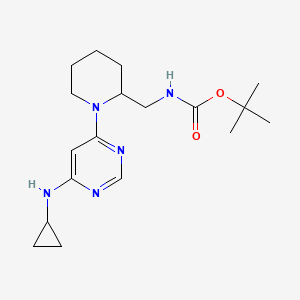

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)

![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)

![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)